5-Ethylfuran-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFCVKYGMKSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Ethylfuran 2 Sulfonamide
Established Synthetic Pathways to 5-Ethylfuran-2-sulfonamide
The synthesis of this compound is typically approached through a multi-step process that involves the initial formation of a sulfonyl chloride intermediate from a furanic precursor, followed by the introduction of the sulfonamide group.
Synthesis from Furanic Precursors
The primary furanic precursor for the synthesis of this compound is 2-ethylfuran (B109080). The key transformation in this step is the introduction of a sulfonyl chloride group at the 2-position of the furan (B31954) ring. This is generally achieved through an electrophilic substitution reaction. A common and effective reagent for this sulfonation is chlorosulfonic acid (ClSO₃H). The reaction of 2-ethylfuran with chlorosulfonic acid leads to the formation of 5-ethylfuran-2-sulfonyl chloride. The ethyl group at the 5-position directs the incoming electrophile to the adjacent 2-position, which is the most reactive site for electrophilic attack on the furan ring.
The reaction conditions for this transformation are critical to avoid polymerization or degradation of the furan ring, which is sensitive to strong acids. The reaction is typically carried out at low temperatures to control its exothermicity.
Table 1: Synthesis of 5-Ethylfuran-2-sulfonyl chloride
| Precursor | Reagent | Product | Key Considerations |
| 2-Ethylfuran | Chlorosulfonic acid | 5-Ethylfuran-2-sulfonyl chloride | Low temperature, inert solvent |
Formation of Sulfonamide Linkage
Once 5-ethylfuran-2-sulfonyl chloride is obtained, the sulfonamide linkage is formed by its reaction with an amine source. For the synthesis of the parent this compound, the sulfonyl chloride is treated with ammonia (B1221849) (NH₃). This is a nucleophilic substitution reaction where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.
This reaction is typically performed in a suitable solvent, and a base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield.
Table 2: Formation of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 5-Ethylfuran-2-sulfonyl chloride | Ammonia | This compound | Nucleophilic substitution |
One-Pot Synthetic Approaches
While a stepwise approach is common, one-pot synthetic methodologies for the preparation of sulfonamides from aromatic precursors have been developed to improve efficiency and reduce waste. In a hypothetical one-pot synthesis of this compound, 2-ethylfuran could be directly converted to the final product without the isolation of the intermediate sulfonyl chloride. This would involve the in-situ formation of the sulfonyl chloride followed by the immediate addition of an amine source. Such a process would require careful control of reaction conditions to ensure the compatibility of the reagents and the stability of the intermediates. While specific one-pot syntheses for 5-alkylfuran-2-sulfonamides are not extensively documented in publicly available literature, general one-pot sulfonamide syntheses often utilize a coupling agent or a catalyst to facilitate the direct reaction between a sulfonic acid or its derivative and an amine.
Catalyst Systems in this compound Synthesis
The synthesis of the furan precursor itself, 2-ethylfuran, can be achieved through various catalytic methods, often starting from biomass-derived platform molecules. The core synthesis of this compound from 2-ethylfuran, however, primarily relies on stoichiometric reagents like chlorosulfonic acid.
In the broader context of sulfonamide synthesis, catalytic systems have been developed to facilitate the formation of the S-N bond. For instance, transition metal catalysts, such as those based on copper or palladium, have been employed for the coupling of aryl halides or boronic acids with sulfonamides. While not specifically detailed for this compound, these catalytic approaches could potentially be adapted for its synthesis or for the preparation of its N-aryl derivatives.
Functionalization and Derivatization Strategies for this compound
The sulfonamide group in this compound provides a handle for further functionalization, allowing for the synthesis of a variety of derivatives with potentially modified biological or material properties.
Alkylation and Arylation Reactions on the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can undergo alkylation and arylation reactions. These reactions lead to the formation of N-substituted derivatives.
Alkylation: N-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the subsequent attack on the alkyl halide. Common bases used for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydrides (e.g., NaH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.
Arylation: N-arylation of sulfonamides is typically achieved through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses copper catalysts, and the Buchwald-Hartwig amination, which employs palladium catalysts, are two prominent methods. In these reactions, this compound would be coupled with an aryl boronic acid, aryl halide, or aryl triflate in the presence of a suitable catalyst, ligand, and base to furnish the N-aryl-5-ethylfuran-2-sulfonamide derivative.
Table 3: General Strategies for N-Functionalization of this compound
| Reaction Type | Reagents | Catalyst/Base | Product Class |
| N-Alkylation | Alkyl halide | Base (e.g., K₂CO₃, NaH) | N-Alkyl-5-ethylfuran-2-sulfonamides |
| N-Arylation | Aryl boronic acid/halide | Copper or Palladium catalyst, Base | N-Aryl-5-ethylfuran-2-sulfonamides |
These functionalization strategies open up avenues for creating a library of this compound derivatives for various research applications.
Modifications of the Ethyl Side Chain
The ethyl group at the C5 position of the furan ring is a potential site for chemical alteration, allowing for the synthesis of a library of analogues with varied steric and electronic properties.
One common strategy for modifying such alkyl side chains is through free-radical halogenation, preferentially at the α-position (the carbon atom adjacent to the furan ring) due to the resonance stabilization of the resulting radical intermediate. This could be followed by nucleophilic substitution to introduce a variety of functional groups.
Another approach involves the elongation of the alkyl side chain. For instance, treatment of a related 3(2H)-furanone with a strong base like sodium hydride (NaH) followed by an alkylating agent such as methyl iodide (CH₃I) has been shown to result in C-alkylation, effectively transforming an ethyl substituent into an isopropyl group. nih.gov This methodology could potentially be adapted for this compound, although the reaction conditions would need to be optimized to account for the different electronic nature of the furan ring and the presence of the acidic sulfonamide proton.
Table 1: Potential Side Chain Modification Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| α-Halogenation | N-Bromosuccinimide (NBS), light/initiator | 5-(1-Bromoethyl)furan-2-sulfonamide |
| Nucleophilic Substitution | KCN, NaN₃, etc. (on halo-intermediate) | 5-(1-Cyanoethyl)furan-2-sulfonamide |
Substitutions on the Furan Ring System
The use of organosilyl groups as blocking or directing groups is a well-established strategy in furan chemistry to achieve specific substitution patterns. scholaris.carsc.org A silyl (B83357) group could be introduced at a vacant position to direct an incoming electrophile to the desired location, after which the silyl group can be removed.
Table 2: Potential Electrophilic Substitution Reactions on the Furan Ring
| Reaction Type | Reagent | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Ethyl-4-nitrofuran-2-sulfonamide |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-5-ethylfuran-2-sulfonamide |
Formation of Conjugates and Hybrid Molecules
The sulfonamide functional group is a versatile handle for creating conjugates and hybrid molecules. The acidic N-H proton can be deprotonated to form a nucleophilic anion, which can then be reacted with various electrophiles. This approach is commonly used to link sulfonamide-containing moieties to other molecular scaffolds.
A patent for the synthesis of related furan sulfonamide compounds describes reacting the sodium salt of a sulfonamide with an electrophile in acetonitrile to form a more complex molecule. googleapis.com This general strategy could be applied to this compound to couple it with other biologically active molecules, fluorescent tags, or solid supports. For example, reaction with a biotinylating agent would produce a biotin-conjugated probe for use in biochemical assays.
Furthermore, the synthesis of isoxazolidine-sulfonamides has been achieved through [3+2] cycloaddition reactions, demonstrating a method to incorporate the sulfonamide group into a new heterocyclic ring system. ucl.ac.uk
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional sulfonamide synthesis often relies on the reaction of sulfonyl chlorides with amines in the presence of an organic base, a method that can generate significant waste.
Modern, greener alternatives focus on improving efficiency and minimizing hazardous substances.
Synthesis in Water : A facile and environmentally benign synthesis of sulfonamides has been developed that proceeds in water without the need for an organic base. rsc.org This method uses equimolar amounts of the amine and sulfonyl chloride, and the product is isolated by simple filtration after acidification, offering excellent yields and purity. rsc.org
Catalytic Methods : Copper-catalyzed S-N coupling reactions have been developed for sulfonamide synthesis using functionalized sodium arylsulfinates and amines in green solvents. acs.org This approach avoids the use of unstable sulfonyl chlorides and employs an inexpensive catalyst. acs.org
Mechanosynthesis : A solvent-free mechanochemical method has been demonstrated for the synthesis of sulfonamides. rsc.org This one-pot, two-step procedure involves the oxidation-chlorination of disulfides followed by amination, all mediated by solid-state reagents, thus eliminating the need for bulk solvents. rsc.org
Catalytic Amidation : While not directly forming the sulfonamide bond, related research into catalytic amide bond formation seeks to replace stoichiometric activating agents with catalysts that generate only water as a byproduct, a principle that could inspire future developments in catalytic sulfonamide synthesis. catalyticamidation.info
Table 3: Comparison of Synthetic Approaches for Sulfonamides
| Method | Solvents | Reagents | Key Advantage |
|---|---|---|---|
| Traditional | Chlorinated Solvents (e.g., DCM) | Sulfonyl chloride, Organic Base (e.g., Pyridine) | Well-established |
| Aqueous Synthesis | Water | Sulfonyl chloride, Amine | Eliminates organic solvents and base |
| Copper Catalysis | Green Solvents (e.g., Sulfolane) | Sodium sulfinate, Amine, CuBr₂ | Avoids sulfonyl chlorides |
Structural Elucidation and Conformational Analysis of 5 Ethylfuran 2 Sulfonamide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the electronic and vibrational properties of a molecule, as well as the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Ethylfuran-2-sulfonamide is expected to show distinct signals corresponding to the ethyl group, the furan (B31954) ring protons, and the sulfonamide N-H protons.
Ethyl Group: The ethyl group (-CH₂CH₃) would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from spin-spin coupling.
Furan Ring: The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.
Sulfonamide Group: The two protons on the sulfonamide (-SO₂NH₂) group would typically appear as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the two carbons of the ethyl group and the four carbons of the furan ring.
Predicted NMR Chemical Shifts for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl | -CH₃ | ~1.3 | ~12-15 |
| Ethyl | -CH₂- | ~2.8 | ~20-23 |
| Furan | H-3 | ~6.5 | ~110-112 |
| Furan | H-4 | ~7.2 | ~120-125 |
| Furan | C-2 | - | ~150-155 |
| Furan | C-5 | - | ~160-165 |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. These techniques are particularly useful for identifying functional groups.
For this compound, characteristic vibrational bands would confirm the presence of the key functional moieties.
Sulfonamide Group: Strong asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic. globalresearchonline.net The N-H stretching vibrations of the primary sulfonamide are also prominent.
Furan Ring: Vibrations associated with the C-O-C ether linkage and C=C stretching within the aromatic furan ring would be observable.
Ethyl Group: C-H stretching and bending vibrations from the ethyl group's methyl and methylene components would also be present.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide | N-H Stretch | 3300 - 3400 |
| Sulfonamide | S=O Asymmetric Stretch | 1310 - 1350 |
| Sulfonamide | S=O Symmetric Stretch | 1140 - 1160 |
| Furan Ring | C=C Stretch | 1500 - 1600 |
| Furan Ring | C-O-C Stretch | 1000 - 1100 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₆H₉NO₃S), the calculated molecular weight is approximately 175.21 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 176.
The fragmentation of aromatic sulfonamides upon collision-induced dissociation often involves characteristic losses. A common fragmentation pathway is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.govacs.org Other potential fragmentations could include the cleavage of the ethyl group or the entire sulfonamide moiety, providing further evidence for the proposed structure. nih.govacs.org
X-ray Crystallography of this compound and Related Furan Sulfonamides
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details, offering an unambiguous structural determination.
Crystal Growth and Quality Assessment
A prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. The process of obtaining such crystals can be challenging and often involves screening various conditions. Common methods for growing crystals of organic compounds include:
Slow Evaporation: A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days. ufl.edumit.edu This gradual increase in concentration can lead to the formation of well-ordered crystals.
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. mit.edu As the temperature decreases, the solubility of the compound drops, promoting crystallization.
Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and induces crystallization. ufl.edu
Once crystals are obtained, their quality is assessed, typically using an optical microscope to select a specimen that is free of cracks and other imperfections for diffraction analysis. tamu.edu
Unit Cell Parameters and Space Group Determination
While the specific crystal structure of this compound has not been reported, analysis of related furan-containing sulfonamides illustrates the type of data obtained from an X-ray diffraction experiment. The fundamental properties of a crystal are described by its unit cell—the smallest repeating unit of the crystal lattice—and its space group, which defines the symmetry operations within the crystal.
For example, the crystallographic data for a related compound, 5′-(furan-2-yl)-3′-((4-methylphenyl)sulfonamido)-3′,4′,5′,6′-tetrahydro-[1,1′:3′,1″-terphenyl]-4′-carboxylic acid, has been determined. Although structurally more complex, it serves as an example of the parameters derived for a furan sulfonamide derivative.
Example Crystallographic Data for a Furan Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.4329 |
| b (Å) | 11.6208 |
| c (Å) | 11.8268 |
| β (°) | 114.257 |
| Volume (ų) | 1307.3 |
These parameters—unit cell dimensions (a, b, c), angles (β), volume (V), and the number of molecules per unit cell (Z)—provide a unique fingerprint for the crystalline solid and are the foundation for solving the complete molecular structure.
Molecular Conformation in the Solid State
In the solid state, the molecular conformation of this compound is dictated by the spatial arrangement of the furan ring, the sulfonamide group, and the ethyl substituent. The sulfonamide group (-SO₂NH₂) is known for its tetrahedral geometry around the sulfur atom. The orientation of the furan ring relative to the sulfonamide group is a key conformational feature. Based on studies of similar aryl sulfonamides, a twisted conformation is generally preferred over a planar one.
The ethyl group attached to the furan ring introduces additional conformational flexibility. The rotational freedom around the C-C single bond of the ethyl group can lead to different conformers. Studies on 2-ethylfuran (B109080) have identified two primary conformers: a planar Cₛ conformer and a non-planar C₁ conformer. The energy difference between these conformers is small, suggesting that either could be present in the solid state, potentially influenced by crystal packing forces.
The C-C-S-N torsion angle, which describes the orientation of the sulfonamide group relative to the furan ring.
The C-C-C-C torsion angle of the ethyl group, which determines its orientation.
Analysis of related furan-sulfonamide crystal structures reveals that the dihedral angle between the furan ring and the plane of the sulfonamide group can vary, often influenced by the formation of intermolecular hydrogen bonds.
Table 1: Predicted Torsion Angles for this compound
| Torsion Angle | Predicted Value (°) |
| C(furan)-C(furan)-S-N | 70-90 |
| C(furan)-C(ethyl)-C(ethyl)-H | 60 (gauche) or 180 (anti) |
Note: These values are estimations based on common conformations of related sulfonamides and substituted furans.
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other weaker interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).
Hydrogen Bonding: The primary intermolecular interaction is anticipated to be strong N-H···O hydrogen bonds, where the hydrogen atom of the sulfonamide nitrogen interacts with an oxygen atom of the sulfonamide group of a neighboring molecule. This typically leads to the formation of chains or dimers. For instance, in many sulfonamide crystal structures, molecules are linked into centrosymmetric dimers through R²₂(8) ring motifs formed by N-H···O hydrogen bonds.
π-π Stacking: The furan ring, being an aromatic system, can participate in π-π stacking interactions with adjacent furan rings. The centroid-to-centroid distance for such interactions in related furan-containing compounds is typically in the range of 3.5 to 4.0 Å. nih.gov These interactions contribute to the stabilization of the crystal lattice.
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H | S=O | 1.9 - 2.2 (H···O) |
| Hydrogen Bond | C-H (furan) | S=O | 2.4 - 2.8 (H···O) |
| π-π Stacking | Furan ring | Furan ring | 3.5 - 4.0 (centroid-centroid) |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. While no experimental data is available for this compound, a predictive analysis based on related furan-sulfonamide derivatives provides insight into the expected distribution of intermolecular contacts.
The Hirshfeld surface is mapped with properties such as dₙₒᵣₘ, which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ surface indicate hydrogen bonds and other close contacts. For this compound, prominent red spots are expected to correspond to the N-H···O hydrogen bonds.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Based on the analysis of similar molecules, the following contributions can be anticipated:
H···H contacts: These are typically the most abundant interactions, arising from the van der Waals surfaces of the molecules, and are expected to comprise over 40% of the total contacts.
O···H/H···O contacts: These represent the hydrogen bonding interactions and are expected to be the second most significant contribution, likely in the range of 20-30%.
C···H/H···C contacts: These arise from interactions between carbon and hydrogen atoms and are also a significant component of the crystal packing.
Other contacts: Minor contributions from S···H/H···S, C···C, and O···C/C···O contacts are also expected.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) |
| H···H | 40 - 50 |
| O···H/H···O | 20 - 30 |
| C···H/H···C | 10 - 20 |
| S···H/H···S | < 5 |
| C···C | < 5 |
Conformational Dynamics and Isomerism
The conformational landscape of this compound is characterized by the rotational freedom around several single bonds, leading to the possibility of conformational isomerism.
The two main sources of conformational flexibility are:
Rotation around the C(furan)-S bond: This determines the orientation of the sulfonamide group with respect to the furan ring. The energy barrier for this rotation in aryl sulfonamides is generally low, allowing for a range of conformations. The specific conformation adopted in the solid state will be the one that allows for the most stable crystal packing arrangement.
Rotation around the C(furan)-C(ethyl) bond: As mentioned earlier, this can lead to different staggered conformations of the ethyl group. Computational studies on related molecules suggest that the energy differences between these conformers are small, and it is plausible that more than one conformer could co-exist in solution or that a specific conformer is "selected" during crystallization due to favorable packing.
The interplay of these rotational degrees of freedom means that this compound is not a rigid molecule. In solution, it is expected to exist as an equilibrium of different conformers. The specific conformation observed in the solid state represents a low-energy state within the crystal lattice, which may not necessarily be the lowest energy conformer in the gas phase or in solution. The phenomenon where different crystal forms of the same compound arise from different molecular conformations is known as conformational polymorphism. While not documented for this specific compound, it is a known phenomenon in sulfonamides.
Computational Chemistry and Theoretical Investigations of 5 Ethylfuran 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
The electronic structure of 5-Ethylfuran-2-sulfonamide is characterized by the interplay between the electron-rich furan (B31954) ring and the electron-withdrawing sulfonamide group. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the ethyl-furan moiety, which acts as the electron-donating part. Conversely, the LUMO is anticipated to be centered on the sulfonamide group, the electron-accepting portion. This separation of frontier orbitals indicates a potential for intramolecular charge transfer, a property that can influence the molecule's optical and electronic behavior. ijaers.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For furan and sulfonamide moieties, MEP maps show distinct regions of electrostatic potential. acs.org The oxygen atoms of the sulfonamide group and the oxygen heteroatom of the furan ring are typically regions of negative potential (electrophilic attack sites), while the hydrogen atoms of the amine group are regions of positive potential (nucleophilic attack sites). nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of molecules due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations, often using basis sets such as B3LYP/6-31G(d,p), can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. nih.gov
From the optimized geometry, various quantum chemical parameters can be calculated to describe the molecule's reactivity. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Properties of this compound Note: These values are representative and derived from typical results for similar sulfonamide structures as specific experimental or calculated data for this compound is not readily available in the cited literature.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | ~ 5.0 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. researchgate.net | ~ 4.5 D |
| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (LUMO - HOMO) / 2. | ~ 2.5 eV |
| Electronegativity (χ) | The power of a molecule to attract electrons; calculated as -(HOMO + LUMO) / 2. | ~ 4.0 eV |
DFT calculations can also be used to simulate vibrational spectra (infrared and Raman), which can aid in the structural characterization of the compound by comparing theoretical frequencies with experimental data. researchgate.net
The this compound molecule possesses rotational freedom around several single bonds, leading to various possible conformations. The two primary sources of conformational flexibility are the rotation of the ethyl group and the rotation around the C-S bond linking the furan ring to the sulfonamide group.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential tools for studying the dynamic behavior of molecules and their interactions with other entities, such as proteins.
Before performing more complex simulations like ligand-protein docking, a thorough conformational search is necessary to identify the global minimum energy structure and other low-energy conformers of the ligand. hakon-art.comtsijournals.com This is a crucial step because the biological activity of a molecule is often tied to a specific three-dimensional shape. tsijournals.com
Algorithms such as systematic grid searches or stochastic methods like Monte Carlo simulations are used to explore the conformational space. wavefun.com Each generated conformation is then subjected to energy minimization using methods like steepest descent or conjugate gradient algorithms to find the nearest local energy minimum. hakon-art.com This process results in a collection of low-energy, stable conformers that can be used for subsequent docking studies.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. rjb.ro While specific docking studies for this compound are not available, research on structurally related furan sulfonamides demonstrates their potential to interact with various protein targets. These studies provide a framework for how this compound might be investigated.
Docking simulations involve placing the low-energy conformers of the ligand into the binding site of a target protein and evaluating the potential interactions using a scoring function. ijper.org These scores estimate the binding affinity, with lower scores typically indicating a more favorable interaction. westmont.edu Key interactions often involve hydrogen bonds between the sulfonamide's -NH2 and -SO2 groups and amino acid residues, as well as hydrophobic or pi-pi stacking interactions involving the furan ring. ijper.orgnih.gov
Table 2: Examples of Ligand-Protein Docking Studies on Related Sulfonamide Compounds
| Ligand Class/Example | Protein Target | Docking Software | Key Findings & Interactions |
| Fluorinated Heterocyclic Sulfonamides | Dihydrofolate Reductase (DHFR) from P. falciparum | AutoDock Vina, MOE | Strong hydrogen bonding interactions with active site residues; binding affinities comparable to or greater than current antimalarial drugs. westmont.edu |
| Novel Furan-azetidinone Hybrids | Enoyl reductase from E. coli | GLIDE (Maestro) | Significant results with good glide scores; pi-pi stacking interactions with PHE 94 and TYR 146 at the active site. ijper.org |
| Sulfonamide Derivatives | Penicillin-binding protein 2X (PBP-2X) | Schrödinger Suite | Favorable hydrogen bond interactions with amino acids like GLY 664, VAL 662, and ARG 426 in the active site. rjb.ro |
| Sulfamethazine (SMZ), Sulfadiazine (SDZ) | Myoglobin (Mb) | Swissdock, AutoDock | Identification of the best probable binding sites of the drugs inside protein pockets, showing the dominance of non-polyelectrolytic forces. nih.gov |
| Bicyclic Sulfonamide Analogues | FK506-binding protein 12 (FKBP12) | N/A (Crystallography) | Sulfonamide oxygens engage in CH···O=S interactions; sulfonimidamide nitrogen can act as a hydrogen bond acceptor. nih.gov |
These studies highlight that the furan and sulfonamide motifs are effective pharmacophores for targeting a range of enzymes and proteins, suggesting that this compound could be a valuable candidate for similar computational screening against relevant biological targets.
Simulation of Molecular Interactions in Diverse Environments
To understand the behavior of this compound in different chemical environments, molecular dynamics (MD) simulations would be a key methodology. These simulations could model the compound's interaction with various solvents, such as water or organic solvents, to predict its solubility and conformational preferences.
Furthermore, simulations could explore its potential interactions with biological macromolecules, such as proteins or nucleic acids. This would be crucial in understanding its potential as a therapeutic agent by identifying key binding modes and interaction energies. For instance, docking studies followed by MD simulations could predict the binding affinity and stability of this compound within the active site of a target enzyme.
Table 1: Hypothetical Simulation Parameters for Molecular Dynamics Studies of this compound
| Parameter | Value/Method | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | To simulate the aqueous environment. |
| System Size | ~5000-10000 atoms | To ensure sufficient solvent shell around the solute. |
| Simulation Time | 100-500 nanoseconds | To observe significant conformational changes and interactions. |
| Ensemble | NPT (Isothermal-isobaric) | To simulate constant temperature and pressure, mimicking physiological conditions. |
Mechanistic Insights from Theoretical Models
Theoretical models, particularly those based on quantum mechanics, are essential for elucidating reaction mechanisms at the molecular level.
Reaction Pathway Prediction and Transition State Analysis
Density Functional Theory (DFT) is a powerful quantum chemical method that could be employed to map out the potential energy surface of reactions involving this compound. This would allow for the prediction of the most likely reaction pathways for its synthesis or degradation.
A crucial aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the energy barrier of the transition state, one can predict the rate of a chemical reaction.
Table 2: Illustrative Data from a Hypothetical Transition State Analysis of a Reaction Involving this compound
| Reaction Coordinate | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
| N-S bond cleavage | 0 | 35.2 | -10.5 | 35.2 |
| Furan ring opening | 0 | 55.8 | 5.3 | 55.8 |
Computational Studies of Reactive Intermediates
Many chemical reactions proceed through the formation of short-lived, highly reactive intermediates such as radicals, carbocations, or carbanions. Computational methods can be used to study the electronic structure and stability of these transient species.
For this compound, computational studies could investigate the stability of potential radical cations formed during oxidative metabolism or the intermediates involved in electrophilic substitution reactions on the furan ring. Understanding the nature of these intermediates is key to predicting reaction outcomes and potential metabolic pathways.
Non Clinical Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial and Antibacterial Activities
The sulfonamide moiety is a cornerstone of various antimicrobial drugs. nih.govresearchgate.net These synthetic compounds have demonstrated a broad spectrum of activity, and their efficacy is closely tied to their chemical structure. nih.govopenaccesspub.org The introduction of heterocyclic rings, such as furan (B31954), can modulate the antimicrobial properties of the parent sulfonamide.
Sulfonamides are known to be effective against a range of Gram-positive and certain Gram-negative bacteria. nih.gov Susceptible Gram-negative bacteria can include species like Escherichia coli and Klebsiella, while Gram-positive bacteria such as Staphylococcus aureus have also shown susceptibility. nih.govmdpi.com However, some bacteria, including Pseudomonas aeruginosa, often exhibit resistance. nih.gov
The structure-activity relationship (SAR) is critical for antibacterial potency. For a sulfonamide to have antibacterial activity, the amino group attached to the aromatic ring is typically required to be free (unsubstituted). openaccesspub.org The group attached to the sulfonamide nitrogen can be a hydrogen or a heterocyclic group, which influences the compound's properties. openaccesspub.org For instance, studies on sulfonyl derivatives of 2(5H)-furanone have shown activity against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. One such compound, a furanone derivative with a sulfonyl group, demonstrated a minimal inhibitory concentration (MIC) of 10 mg/L for MSSA and 20 mg/L for MRSA. frontiersin.org
Interactive Table: Antimicrobial Activity of a Furanone Sulfonyl Derivative frontiersin.org
| Bacterial Strain | Type | MIC (mg/L) | MBC (mg/L) |
|---|---|---|---|
| S. aureus ATCC29213 | Gram-positive (MSSA) | 10 | 40 |
| S. aureus ATCC43300 | Gram-positive (MRSA) | 20 | 80 |
(MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration)
In addition to their antibacterial effects, sulfonamides have been investigated for their antifungal properties. nih.govresearchgate.net They have shown inhibitory activity against certain fungi, such as Pneumocystis carinii. nih.gov More recent research has focused on the activity of novel arylsulfonamides against various Candida species, which are common human fungal pathogens. nih.gov
Studies have demonstrated that specific structural features are key to antifungal efficacy. For example, certain arylsulfonamide compounds have shown fungicidal effects against Candida glabrata. nih.gov The inhibition of carbonic anhydrase enzymes in fungi by sulfonamides is considered a potential mechanism for their antifungal action. nih.gov In one study, ketoconazole sulfonamide analogs were synthesized and tested against C. albicans and C. glabrata. The results showed that modifications to the sulfonamide moiety significantly impacted antifungal activity, with a difluoro-capped ethyl sulfonamide analog showing potent activity against both species. frontiersin.org
Interactive Table: Antifungal Activity of a Ketoconazole Sulfonamide Analog (3l) frontiersin.org
| Fungal Species | MIC₇₅ (nM) |
|---|---|
| C. albicans | 62 |
| C. glabrata | 250 |
(MIC₇₅: Minimum Inhibitory Concentration required to inhibit the growth of 75% of organisms)
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of folic acid synthesis. researchgate.netresearchgate.netnih.gov Bacteria must synthesize their own folic acid, as they cannot absorb it from their environment. This metabolic pathway is, therefore, an excellent target for selective antimicrobial agents. mhmedical.com
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govmhmedical.comresearchgate.net Due to this structural similarity, sulfonamides act as competitive antagonists, binding to DHPS and blocking the incorporation of PABA into dihydropteroic acid. researchgate.netmhmedical.com This action halts the synthesis of dihydrofolate and, subsequently, tetrahydrofolate, which is a vital cofactor in the synthesis of nucleic acids and certain amino acids. nih.govresearchgate.net This disruption of folate synthesis ultimately arrests bacterial growth, making sulfonamides bacteriostatic agents. nih.govresearchgate.netyoutube.com
Anti-inflammatory and Immunomodulatory Potentials
Beyond their antimicrobial effects, sulfonamides have been recognized for a range of other pharmacological activities, including anti-inflammatory actions. nih.govresearchgate.net
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses. nih.govresearchgate.net However, its dysregulation is linked to a variety of inflammatory diseases. nih.gov Therefore, targeting the NLRP3 inflammasome is a promising strategy for developing anti-inflammatory therapies. researchgate.net
Recent studies have shown that aryl sulfonamide derivatives can act as potent and specific inhibitors of the NLRP3 inflammasome. nih.gov Certain compounds were found to inhibit NLRP3 activation at nanomolar concentrations, leading to a reduction in the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov The inhibition of the NLRP3 inflammasome by sulfonamide-based compounds presents a novel approach for managing diseases driven by inflammasome-mediated inflammation. nih.govnih.gov
Inflammatory responses are orchestrated by a host of chemical mediators, including eicosanoids like prostaglandins and leukotrienes. nih.govmdpi.com These lipid mediators are produced via enzymatic pathways involving cyclooxygenases (COX) and 5-lipoxygenase (5-LO). nih.govmdpi.com Prostaglandin E₂ (PGE₂), in particular, is a key player in inflammation. nih.gov
Research has revealed that benzenesulfonamide derivatives can dually inhibit microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), the key enzymes responsible for producing PGE₂ and leukotrienes, respectively. nih.gov One study identified an N-phenylbenzenesulfonamide derivative with potent inhibitory activity against both enzymes. nih.gov By suppressing the production of these critical inflammatory mediators, such sulfonamide compounds can favorably modulate the inflammatory cascade.
Interactive Table: Enzyme Inhibition by an N-phenylbenzenesulfonamide Derivative nih.gov
| Target Enzyme | IC₅₀ (µM) |
|---|---|
| Isolated 5-LO | 2.3 |
| 5-LO in intact cells | 0.4 |
(IC₅₀: Half-maximal inhibitory concentration)
Antioxidant Properties and Oxidative Stress Mitigation
Compounds containing sulfonamide and furan motifs have been investigated for their potential to counteract oxidative stress, a condition implicated in numerous pathological states. Their antioxidant activity can be exerted through direct interaction with reactive oxygen species (ROS) or by modulating endogenous antioxidant defense systems.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to assess the antioxidant capacity of a compound. mdpi.com It measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.gov This quenching activity is observed as a color change from purple to yellow, and the reduction in absorbance is proportional to the compound's radical scavenging potency. mdpi.com
While direct studies on 5-Ethylfuran-2-sulfonamide are limited, research on related structures demonstrates the antioxidant potential of the broader sulfonamide class. For instance, certain isatin-5-sulphonamide derivatives have shown dose-dependent free radical scavenging activity in DPPH, hydrogen peroxide, and nitric oxide assays. silae.it Similarly, a series of novel 2-thiouracil-5-sulfonamide derivatives exhibited significant DPPH radical scavenging efficacies, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) indicating moderate to potent activity. nih.gov The antioxidant mechanism for many of these compounds is attributed to their hydrogen-donating ability. nih.gov Furthermore, some furan derivatives are known to exhibit antioxidant properties, which are thought to occur predominantly through a hydrogen atom transfer mechanism. researchgate.net
DPPH Radical Scavenging Activity of Selected Sulfonamide Derivatives
| Compound Class | Specific Derivative | IC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| 2-Thiouracil-5-Sulfonamide Derivatives | Compound 5a | 14.50 ± 0.72 | nih.gov |
| Compound 5d | 14.72 ± 1.11 | nih.gov | |
| Compound 9a | 15.0 ± 1.25 | nih.gov | |
| Standard | Ascorbic Acid | 7.55 ± 1.70 | nih.gov |
Beyond direct radical scavenging, a key mechanism for mitigating oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative or electrophilic stress, Nrf2 is released from Keap1 and moves into the nucleus. nih.gov There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of various cytoprotective genes, initiating their transcription. nih.govunipd.it
This pathway is a primary regulator of cellular resistance to oxidants, and its activation leads to the production of numerous antioxidant and detoxification enzymes. mdpi.com Pharmacological activation of the Nrf2 pathway is considered a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress. mdpi.comunipd.itnih.gov Studies have shown that certain sulfonamide derivatives can activate the Nrf2 pathway, enhancing the cell's antioxidant defense mechanisms. nih.gov For example, treatment of cells with specific caffeic acid sulfonamide derivatives was found to enhance the mRNA expression of Nrf2 and its downstream target genes. nih.gov The activation of Nrf2 by such compounds represents an indirect but powerful antioxidant effect. mdpi.com
Enzyme Inhibition Studies
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes by acting as a transition-state analog, particularly for enzymes with a zinc cofactor at their active site.
One of the most studied targets for sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). nih.gov These enzymes are crucial for numerous physiological processes, including pH regulation and CO₂ transport. researchgate.net Five-membered heterocyclic sulfonamides have been a focus of research for developing potent and isoform-selective CA inhibitors. nih.gov
Specifically, furan-bearing sulfonamides were investigated as potential CA inhibitors more than three decades ago. nih.gov More recent studies on substituted furan sulfonamides have demonstrated inhibitory potential against human carbonic anhydrase isoforms I and II (hCA I and hCA II). researchgate.net Research on benzofuran-based sulfonamides, which feature a furan ring fused to a benzene ring, has identified compounds with potent, nanomolar-level inhibition against tumor-associated isoforms hCA IX and hCA XII. This highlights the potential for designing highly selective inhibitors by modifying the heterocyclic tail of the sulfonamide.
Inhibitory Activity (Kᵢ) of Substituted Furan Sulfonamides Against Carbonic Anhydrase Isoforms
| Compound | hCA I Kᵢ (μM) | hCA II Kᵢ (μM) | Reference |
|---|---|---|---|
| Derivative 1 | 3.006 ± 0.17 | 2.923 ± 0.15 | researchgate.net |
| Derivative 2 | 0.356 ± 0.0 | 0.346 ± 0.0 | researchgate.net |
| Acetazolamide (Standard) | - | - | researchgate.net |
The inhibitory activity of sulfonamides extends beyond carbonic anhydrases. The structural motif is versatile and has been incorporated into inhibitors for a variety of other enzymes.
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): Sulfonamides are classic inhibitors of DHPS, a key enzyme in the bacterial folic acid synthesis pathway. acs.orgnih.gov This inhibition confers their antibacterial properties. nih.gov Some novel N-sulfonamide derivatives have been designed as dual inhibitors, targeting both DHPS and DHFR simultaneously. acs.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Certain sulfonamide-linked Schiff bases and isatin-based sulfonamides have demonstrated potent inhibitory effects against VEGFR-2, a key receptor involved in angiogenesis (the formation of new blood vessels), which is critical for tumor growth. mdpi.com
Calpains: This family of cysteine proteases has been implicated in various cellular processes and diseases. Sulfonamide-based peptidomimetic compounds have been synthesized and shown to be potent inhibitors of μ-calpain, with Kᵢ values in the nanomolar range. nih.gov
Antiproliferative and Antitumor Activities (e.g., Cytotoxicity against Cancer Cell Lines)
The sulfonamide scaffold is a prominent feature in many compounds developed for their anticancer properties. wisdomlib.org Derivatives incorporating furan and other heterocyclic rings have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
Furan-based compounds have shown promising antiproliferative activity. nih.gov For example, certain novel furan derivatives demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov Importantly, these compounds showed higher IC₅₀ values against the normal breast cell line MCF-10A, indicating a degree of selectivity for cancer cells. nih.gov
Numerous studies have reported the cytotoxic effects of various sulfonamide derivatives against a panel of human cancer cell lines, including HeLa (cervical cancer), MDA-MB-468 (breast cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). wisdomlib.orgnih.govresearchgate.net The mechanism of action can be diverse, with some sulfonamides causing cell cycle arrest, disrupting microtubule assembly, or inhibiting enzymes crucial for tumor progression. researchgate.net
Cytotoxic Activity (IC₅₀) of Selected Furan and Sulfonamide Derivatives Against Human Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Furan-Based Derivative | MCF-7 | Breast | 4.06 | nih.gov |
| 2.96 | nih.gov | |||
| Sulfonamide Derivatives | MDA-MB-468 | Breast | < 30 | nih.govresearchgate.net |
| MCF-7 | Breast | < 128 | nih.govresearchgate.net | |
| HeLa | Cervical | < 360 | nih.govresearchgate.net | |
| Sulfonamide-Linked Schiff Base | MCF-7 | Breast | 0.09 | mdpi.com |
| HepG2 | Liver | 0.15 | mdpi.com |
Inhibition of Cell Proliferation
Sulfonamide-based compounds have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines. For instance, novel sulfonamide-dithiocarbamate hybrids have been synthesized and evaluated for their in vitro anticancer activity. One such compound, a potent derivative, displayed significant activity against several bladder cancer cell lines, including UM-UC-3, RT-112, RT4, and T24, with IC50 values of 0.9, 0.7, 1.9, and 2.6 µM, respectively nih.gov. Another study on isatin-based sulfonamides showed that these compounds exhibited notable growth inhibition against a panel of 58 different human tumor cell lines nih.gov. The antiproliferative activity of sulfonamides is a key area of investigation in the development of new cancer therapies nih.gov.
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)
The induction of apoptosis and cell cycle arrest are crucial mechanisms through which anticancer agents exert their effects. Studies on various sulfonamide derivatives have shown their capability to trigger these cellular processes. For example, a benzenesulfonamide derivative was found to induce nuclear condensation, cell shrinkage, and nuclear fragmentation, which are characteristic features of apoptosis, in the COLO-205 cell line nih.gov. Furthermore, certain chalcone derivatives have been shown to suppress cell viability and induce cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines nih.gov. This G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins nih.govfrontiersin.org. Research on 2-thiouracil-5-sulfonamide derivatives has also demonstrated their ability to induce cell growth arrest and stimulate apoptotic death in various cancer cell lines nih.gov. Similarly, 5-methoxyflavanone has been reported to inhibit the growth of HCT116 human colon cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis nih.gov.
Modulation of Signaling Pathways (e.g., JNK, p38 MAPK)
The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, play a pivotal role in regulating cellular processes such as proliferation, differentiation, and apoptosis. The dysregulation of these pathways is often implicated in cancer. The JNK and p38 MAPK signaling pathways can have dual roles in cancer, promoting either cell survival or apoptosis depending on the cellular context and stimulus frontiersin.org. Activation of the JNK and p38 MAPK pathways can contribute to the induction of apoptosis in response to cellular stress, including that induced by chemotherapeutic agents frontiersin.orgnih.gov. For instance, the activation of JNK and p38 has been linked to deoxybouvardin-mediated intrinsic apoptosis in colorectal cancer cells nih.gov. The modulation of these signaling pathways is a key mechanism by which some compounds inhibit cancer cell proliferation and induce apoptosis researchgate.net.
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A number of sulfonamide derivatives have been identified as inhibitors of tubulin polymerization. For example, novel quinoline-sulfonamide derivatives have been discovered to possess tubulin polymerization inhibitory activity mdpi.com. One of the most potent compounds from this series exhibited strong inhibition of tubulin assembly with an IC50 value of 6.74 μM mdpi.com. Similarly, certain sulfonamide-dithiocarbamate hybrids have been identified as novel tubulin polymerization inhibitors, with IC50 values for tubulin polymerization inhibitory activity in the low micromolar range nih.gov. The inhibition of tubulin polymerization by these compounds leads to disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.
Structure-Activity Relationship (SAR) Investigations
The biological activity of sulfonamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as therapeutic agents.
Impact of Substituents on Biological Activities
The nature and position of substituents on the sulfonamide scaffold can significantly influence its biological activity. For antibacterial sulfonamides, a free amino group on the aromatic ring is generally essential for activity youtube.com. However, for other biological activities, such as anticancer effects, substitutions on the aromatic ring and the sulfonamide nitrogen can be varied to modulate potency and selectivity openaccesspub.orgnih.gov. For instance, in a series of sulfonamides derived from carvacrol, the substitution of cyclic substituents at the sulfonamide group with an amine group was found to decrease the biological activity against acetylcholinesterase nih.gov. The electronic properties and steric bulk of the substituents can affect the binding of the molecule to its biological target.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For sulfonamide derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups researchgate.net. In a study on aryl sulfonamide derivatives as 5HT7R antagonists, a five-point pharmacophore hypothesis was developed, which included two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring researchgate.net. The identification of such pharmacophoric features is instrumental in the design and discovery of new, more potent, and selective furan-based sulfonamide derivatives for various therapeutic applications nih.gov.
Rational Design of New Analogues
The design of new analogues of this compound would hypothetically proceed by systematically altering its three main structural components. The goal of such modifications would be to probe the chemical space around the lead structure to identify key interactions with biological targets and to improve pharmacokinetic and pharmacodynamic profiles. While specific research on the rational design of this compound is not publicly available, the principles outlined below are based on extensive research in the field of sulfonamide and furan-based medicinal chemistry.
Modification of the Furan Ring:
Another approach involves the replacement of the furan ring with other five- or six-membered heterocycles, a strategy known as bioisosteric replacement. This can lead to derivatives with improved metabolic stability or different biological activities.
Alteration of the Ethyl Group at Position 5:
The ethyl group at the 5-position of the furan ring is a key lipophilic feature that can be modified to explore its impact on potency and selectivity. Increasing the chain length or introducing branching could enhance lipophilicity, potentially improving cell membrane permeability. Conversely, introducing polar functional groups, such as a hydroxyl or a carboxyl group, would increase hydrophilicity.
Furthermore, the ethyl group could be replaced with other functionalities, such as an ester, an amide, or a small heterocyclic ring, to introduce new interaction points with a target protein. The synthesis of a series of analogues with varying substituents at this position would be crucial for elucidating the SAR.
Derivatization of the Sulfonamide Moiety:
The sulfonamide group itself is a primary site for modification. The hydrogen atoms on the nitrogen can be substituted with a wide array of alkyl, aryl, or heterocyclic groups. These substitutions can profoundly affect the acidity of the sulfonamide NH proton and its hydrogen bonding capabilities, which are often critical for binding to target enzymes. researchgate.net
For example, in the design of carbonic anhydrase inhibitors, a common target for sulfonamides, the nature of the substituent on the sulfonamide nitrogen dictates the inhibitory potency and isoform selectivity. nih.gov Similarly, in the development of antibacterial sulfonamides, modifications at this position have been extensively explored to improve efficacy and overcome resistance. openaccesspub.org
The following interactive data table illustrates a hypothetical SAR study for new analogues of this compound, based on the rational design principles discussed. The presented biological activities are illustrative and intended to demonstrate how systematic structural modifications could lead to variations in potency.
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (on Sulfonamide-N) | Hypothetical Biological Activity (IC50, µM) |
| Parent | H | H | H | 10 |
| A1 | Cl | H | H | 5 |
| A2 | NO2 | H | H | 2 |
| A3 | H | Br | H | 7 |
| B1 | H | H | CH3 | 12 |
| B2 | H | H | Phenyl | 8 |
| B3 | H | H | Pyridin-2-yl | 4 |
| C1 | Cl | H | Phenyl | 1 |
| C2 | NO2 | H | Pyridin-2-yl | 0.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
The rational design of new analogues based on the this compound scaffold would involve the synthesis and biological evaluation of a library of such compounds. The data obtained from these studies would then be used to build a comprehensive SAR model, guiding further optimization efforts toward the development of novel therapeutic agents.
Advanced Analytical Methodologies for Furan Sulfonamide Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methodologies for furan (B31954) sulfonamides, enabling the separation of the target analyte from impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the compound, such as polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of sulfonamides due to their polarity and thermal lability, which can make them less suitable for gas chromatography without derivatization. HPLC is instrumental in determining the purity of 5-Ethylfuran-2-sulfonamide and for its precise quantification in various matrices.
Method development for furan sulfonamides typically involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A C18 column is a common choice for the stationary phase, providing effective separation for a broad range of sulfonamides. The mobile phase often consists of a mixture of an aqueous component (such as water with a pH-adjusting acid like formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the efficient separation of compounds with varying polarities. UV detection is standard for sulfonamides, with the detection wavelength typically set around 260-280 nm where the aromatic and furan rings exhibit strong absorbance.
Validation of an HPLC method for this compound would include assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.
Table 1: Illustrative HPLC Parameters for Furan Sulfonamide Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of analyte and impurities |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
While HPLC is generally preferred for sulfonamides, Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable furan-based compounds. For a compound like this compound, its volatility would need to be assessed. If it is sufficiently volatile and thermally stable, or can be made so through derivatization, GC can offer high resolution and sensitivity.
The analysis of volatile furan derivatives, such as 2-ethylfuran (B109080), is commonly performed using GC coupled with a mass spectrometer (GC-MS). mdpi.comresearchgate.net Sample introduction often involves headspace or solid-phase microextraction (SPME) to isolate the volatile analytes from a sample matrix. restek.com A common stationary phase for the separation of furan derivatives is a non-polar or mid-polar column, such as one based on 5% phenyl-methylpolysiloxane (e.g., HP-5MS). mdpi.comresearchgate.netnih.gov The temperature program of the GC oven is optimized to ensure the separation of the target compound from other volatile components.
Table 2: Representative GC Conditions for Volatile Furan Compound Analysis
| Parameter | Condition |
| Column | HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 40°C, ramped to 280°C |
| Injection Mode | Split/Splitless |
| Detector | Mass Spectrometer (MS) |
For furan sulfonamides that are chiral, the separation of enantiomers or diastereomers is essential, as different stereoisomers can exhibit distinct biological activities. Chiral chromatography, using either HPLC or Supercritical Fluid Chromatography (SFC), is the primary method for these separations. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are widely used for the resolution of sulfonamide enantiomers. nih.govresearchgate.netresearchgate.net
In chiral HPLC, the mobile phase composition, including the type and concentration of the organic modifier and any additives, is carefully optimized to achieve enantioseparation. SFC, which uses supercritical carbon dioxide as the main mobile phase component, often provides faster and more efficient separations compared to HPLC for certain chiral compounds. nih.gov The development of a chiral separation method for this compound, if it were to exist as stereoisomers, would involve screening various CSPs and mobile phase conditions to identify the optimal system for baseline resolution of the isomers. nih.gov
Coupled Techniques for Comprehensive Analysis
The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the comprehensive analysis of this compound, offering both high-resolution separation and definitive structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of sulfonamides. It combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, typically generating protonated molecules [M+H]+ in positive ion mode. nih.gov This allows for the determination of the molecular weight of the parent compound. LC-MS is widely used for the quantification of sulfonamide residues in various samples. nih.govacgpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile furan derivatives. restek.comnih.gov In GC-MS, after the compounds are separated on the GC column, they are ionized, commonly by electron impact (EI), which causes fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that can be used for definitive identification by comparing it to a spectral library. The separation of isomers such as 2-ethylfuran and 2,5-dimethylfuran can be achieved with GC-MS. mdpi.comnih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that is particularly useful for the structural elucidation and differentiation of isomers. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.gov
For sulfonamides, MS/MS can be used to differentiate between isomers that have the same molecular weight but different structures. nih.gov The fragmentation patterns of the isomers will differ, providing a basis for their unambiguous identification. For example, the fragmentation of the sulfonamide core can lead to characteristic product ions that can distinguish between positional isomers. nih.gov Similarly, for furan derivatives, GC-MS/MS can be employed to resolve and quantify isomers that may co-elute chromatographically. mdpi.com By selecting specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment, the selectivity and sensitivity of the analysis can be significantly enhanced. mdpi.comresearchgate.netnih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Furan (B31954) Sulfonamides
The development of efficient and versatile synthetic methods is paramount to exploring the potential of furan sulfonamides. While traditional methods often involve the reaction of a sulfonyl chloride with an amine, researchers are continuously seeking more innovative and streamlined approaches. frontiersrj.comekb.eg
One promising direction is the electrophilic sulfonation of furan derivatives followed by functional group manipulation. google.com A patented process, for example, details the treatment of an alkyl-3-furoate with a sulfonating agent like chlorosulfonic acid to form a sulfonic acid intermediate. This intermediate can then be converted to the corresponding sulfonyl chloride and subsequently reacted with an aminating agent to yield the primary sulfonamide. google.com
Another novel approach involves a one-pot protocol where furyl sulfonamides are formed from the reaction of a furan, an aldehyde, and N-sulfinyl-p-toluenesulfonamide in the presence of zinc chloride. researchgate.net This method proceeds through an in-situ generated N-tosyl imine intermediate, offering an efficient route to complex sulfonamide structures. researchgate.net Furthermore, the application of techniques like microwave-assisted synthesis and electrochemical methods, which have been successful for other sulfonamides, represents a fertile ground for the synthesis of furan-based analogues. ekb.eg
Table 1: Comparison of Synthetic Pathways for Furan Sulfonamides
| Method | Key Reagents/Steps | Advantages | Reference |
|---|---|---|---|
| Electrophilic Sulfonation | Alkyl-furoate, Chlorosulfonic acid, Aminating agent | Simplified process, potential for high purity | google.com |
| One-Pot Reaction | Furan, Aldehyde, N-sulfinyl-p-toluenesulfonamide, ZnCl₂ | High efficiency, domino reaction | researchgate.net |
| Microwave-Assisted Synthesis | Sulfonic acid, 2,4,6-trichloro- ekb.egresearchgate.netutripoli.edu.ly-triazine, Amine | High yield, rapid reaction | ekb.eg |
| Electrochemical Synthesis | Arenesulfonohydrazides or Sodium p-methylbenzenesulfinate, Amines | Efficient, avoids harsh reagents | ekb.eg |
Design and Synthesis of Advanced 5-Ethylfuran-2-sulfonamide Derivatives with Enhanced Specificity
The this compound scaffold offers a versatile platform for rational drug design. nih.gov Modifications to this core structure can be systematically undertaken to enhance biological activity and target specificity. The furan ring is an electron-rich system, and its properties can be fine-tuned by altering substituents at various positions. ijabbr.com
Key strategies for designing advanced derivatives include:
Modification of the 5-position: The ethyl group can be replaced with other alkyl or aryl groups to modulate lipophilicity and steric interactions with a biological target.
Substitution on the Furan Ring: Introducing electron-withdrawing or electron-donating groups at the 3- or 4-positions of the furan ring can significantly alter the electronic properties and reactivity of the molecule. orientjchem.org
Derivatization of the Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) can be converted to secondary or tertiary sulfonamides by reacting the corresponding sulfonyl chloride with various amines. This is a common strategy to explore a wider chemical space and improve therapeutic attributes. nih.gov
For instance, research on benzofuran-based sulfonamides has led to the development of selective inhibitors for carbonic anhydrase isoforms IX and XII, which are associated with tumors. researchgate.net Similarly, other furan-based derivatives have been designed to inhibit tubulin polymerization, demonstrating anticancer potential. nih.govmdpi.com These examples provide a clear rationale for synthesizing a library of this compound derivatives to screen for a range of therapeutic activities.
Deeper Mechanistic Understanding of Biological Actions at the Molecular Level
The sulfonamide functional group is classically known for its antibacterial action, where it acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS). frontiersrj.comdrugbank.com This enzyme is crucial for the synthesis of folic acid in bacteria. nih.govyoutube.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. drugbank.comstudy.com This remains a primary hypothesised mechanism for any antibacterial activity of this compound.
However, the biological activity of furan sulfonamides is not limited to this pathway. As research has expanded, other molecular targets have been identified:
Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, a family of enzymes involved in pH regulation and other physiological processes. researchgate.net Furan sulfonyl hydrazones, for example, have shown inhibitory activity against human carbonic anhydrase I (hCA I). utripoli.edu.ly Certain benzofuran-based sulfonamides are selective inhibitors of tumor-associated isoforms hCA IX and hCA XII. researchgate.net
Tubulin Polymerization Inhibition: Some novel sulfonamides have been found to induce cytotoxicity in cancer cell lines by disrupting microtubule dynamics through the inhibition of tubulin polymerization. nih.gov
Future research should focus on elucidating the specific molecular targets of this compound and its derivatives through techniques like computational docking, enzymatic assays, and structural biology to understand their precise mechanism of action. nih.govnih.gov
Development of Furan Sulfonamides as Research Probes for Biological Systems
The structural features of furan sulfonamides make them attractive candidates for development as research probes to study biological systems. The sulfonamide group can act as a targeting moiety for specific enzymes, such as carbonic anhydrases, which are overexpressed in certain tumors. mdpi.com
A key application is in the creation of fluorescent probes for bioimaging. By conjugating a furan sulfonamide to a fluorescent core, such as a naphthalimide, researchers can create probes that selectively accumulate in target cells. mdpi.com These probes can then be used to visualize and study biological processes in real-time, offering a non-invasive method for cancer detection in both preclinical and clinical settings. mdpi.com
Another emerging area is the use of sulfonyl fluorides, which can be derived from sulfonamides, as chemical probes. Sulfonyl fluorides possess a unique combination of stability and reactivity, making them valuable "click" handles for covalently modifying biological targets. acs.org This allows for the identification and study of protein function and interactions within complex biological environments.
Table 2: Applications of Furan Sulfonamides as Research Probes
| Probe Type | Principle | Potential Application | Reference |
|---|---|---|---|
| Fluorescent Probe | Sulfonamide moiety targets specific enzymes (e.g., CAs); attached fluorophore enables visualization. | Tumor imaging, real-time tracking of biological processes. | mdpi.com |
| Covalent Probe | Conversion to a sulfonyl fluoride (B91410) allows for use as a reactive "click" handle. | Covalent labeling of proteins for activity-based protein profiling. | acs.org |
Role of this compound in the Development of New Chemical Tools and Reagents
Beyond its direct biological applications, this compound and its precursors can serve as valuable chemical tools and reagents for organic synthesis and medicinal chemistry. The development of a robust and scalable synthesis for this compound or its corresponding sulfonyl chloride would provide chemists with a versatile building block.
This building block can be used in combinatorial chemistry to rapidly generate large libraries of diverse furan sulfonamide derivatives for high-throughput screening. The furan scaffold itself is a privileged structure in medicinal chemistry, and having a readily available sulfonamide-substituted version expands the toolkit for creating novel compounds. ijabbr.comijabbr.com
Furthermore, the creation of new reagents that facilitate the modification of heterocycles is a significant contribution to chemical science. For example, reagents that allow for the straightforward addition of specific functional groups to compounds like this compound can accelerate the discovery of new drug candidates. sciencedaily.com The development of novel synthetic protocols, such as efficient one-pot reactions, not only provides access to the target molecules but also represents the creation of new tools for the broader chemistry community. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal solvent systems for synthesizing 5-Ethylfuran-2-sulfonamide, and how do solvent polarities influence reaction yields?
- Methodology : Systematic solvent screening (e.g., ethanol, methanol, THF) under controlled reaction conditions (temperature, catalyst, time) can identify yield trends. For example, ethanol has shown higher yields (76%) compared to THF (60%) in sulfonamide syntheses due to improved solubility of intermediates. Reaction monitoring via TLC or HPLC ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- 1H NMR : Assign peaks using δ values (e.g., ethyl group protons at δ 1.19 ppm, furan protons at δ 6.31–7.02 ppm) and coupling constants (J = 4.0–8.0 Hz) to confirm substituent positions .
- Mass Spectrometry : Validate molecular weight (C7H11NO4S = 213.23 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
Q. How can researchers design a robust purification protocol for this compound?
- Methodology : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water). Monitor purity via melting point analysis and HPLC retention time matching reference standards .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodology : Cross-validate using:
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., ethyl group placement) via hydrogen-bonding networks (e.g., O-H⋯O interactions in crystal lattices) .
- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and connectivity in complex spectra .
Q. How can computational modeling predict the bioactivity of this compound against NLRP3 inflammasome targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding, focusing on sulfonamide interactions with NLRP3’s ATP-binding domain.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS. Validate with in vitro assays (e.g., IL-1β inhibition) .
Q. What experimental frameworks address reproducibility challenges in synthesizing this compound analogs?
- Methodology :
- Design of Experiments (DoE) : Optimize variables (e.g., temperature, stoichiometry) via factorial design.
- Provenance Tracking : Document workflow steps (e.g., reagent batches, equipment calibration) to isolate error sources .
Q. How do researchers systematically review literature on this compound’s toxicity and metabolic pathways?
- Methodology :
- Search Strings : Use tailored terms (e.g., "this compound AND (toxicity OR metabolism)") in Scopus/PubMed, filtering by document type (articles/reviews) and date (2015–2025) .
- Risk-of-Bias Assessment : Apply SYRCLE or OHAT tools to evaluate study quality .
Methodological Best Practices
Q. How to ensure ethical compliance when reporting this compound’s biological data?
- Methodology :
- Data Anonymization : Strip datasets of identifiable patient/animal metadata in pharmacological studies.
- DPIA (Data Protection Impact Assessment) : Evaluate risks of data sharing under GDPR/local regulations .
Q. What protocols validate in vitro-to-in vivo extrapolation (IVIVE) for this compound?
- Methodology :
- Physiologically Based Pharmacokinetics (PBPK) : Model hepatic clearance using hepatocyte data.
- Microsampling : Collect serial blood samples in rodent studies to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
